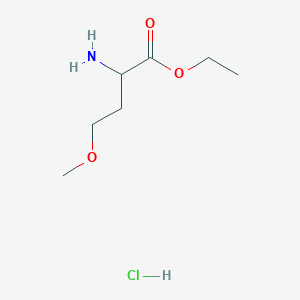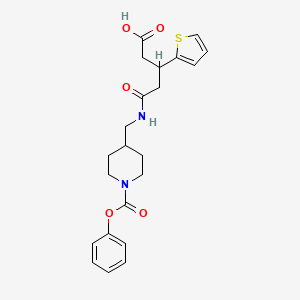
Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride
Übersicht
Beschreibung
Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride, also known as EMBA-HCl, is a synthetic compound used in scientific research. It is an amino acid derivative with a pKa of 5.75 and a molecular weight of 177.64 g/mol. EMBA-HCl has been studied for its potential applications in scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
Metabolism and Metabolic Pathways
In the realm of pharmacology and toxicology, studying the metabolism of chemical compounds is crucial for understanding their effects and interactions within biological systems. For instance, Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting that multiple metabolic pathways are operative. Although this study is not directly related to Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride, it exemplifies the kind of detailed metabolic analysis that similar compounds might undergo (Kanamori et al., 2002).
Chemical Synthesis and Derivatives
The development and synthesis of chemical derivatives are fundamental in exploring the potential applications of a compound. Eckstein, Zajączkowska, and Samochowiec (1988) reported on the synthesis of theophyllinyl-7'-ethyl derivatives of (RS), (R)(-) and (S)(+) 2-aminobutanol and tested them for their antiarrhythmic properties in experimental arrhythmia models. This study highlights the process of modifying chemical structures to explore medical applications, which could be relevant when considering derivatives of Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride (Eckstein et al., 1988).
Therapeutic Potential and Mechanisms
Investigating the therapeutic potential and mechanisms of action is a critical aspect of drug development. For instance, studies on compounds like tramadol reveal the complex interplay of receptors and neurotransmitters in producing therapeutic effects. Berrocoso, Rojas-Corrales, and Micó (2006) explored the role of 5-HT1A and 5-HT1B receptors in modulating the analgesic and antidepressant-like effects of tramadol, offering insights into receptor-specific actions that could be relevant for similar compounds (Berrocoso et al., 2006).
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetics and optimizing drug delivery mechanisms are crucial for the effective application of pharmaceutical compounds. For example, Yoshimura, Hamaguchi, and Yashiki (1986) conducted a study on the orally active acyloxymethyl esters of cefotiam, showcasing the importance of chemical modifications in improving oral bioavailability. Such studies provide valuable insights into the design and optimization of drug delivery systems for various compounds, including Ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride (Yoshimura et al., 1986).
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-methoxybutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-3-11-7(9)6(8)4-5-10-2;/h6H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADXXACSBFFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methoxybutanoate hydrochloride | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)
![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)



![3-Methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2425268.png)
![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2425270.png)
![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)


![7-(3,4-dimethylphenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2425283.png)
